molecular formula C9H4BrF3N2O2 B1273663 5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione CAS No. 153504-79-1

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B1273663
CAS No.: 153504-79-1
M. Wt: 309.04 g/mol
InChI Key: XRZJFNLLFBTUGL-UHFFFAOYSA-N
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Description

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring. The presence of bromine and trifluoromethyl groups further enhances its reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a quinoxaline derivative followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: The bromine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Organometallic reagents such as Grignard reagents, halides, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoxaline-2,3-diones, while substitution reactions can produce a variety of functionalized quinoxaline derivatives.

Scientific Research Applications

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-7-azaindole: Shares the bromine and azaindole core but lacks the trifluoromethyl group.

    5-Bromo-7-(trifluoromethyl)quinoline: Similar structure but with a quinoline core instead of quinoxaline.

Uniqueness

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione is unique due to its combination of bromine and trifluoromethyl groups on a quinoxaline core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-8(17)7(16)14-5/h1-2H,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZJFNLLFBTUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384250
Record name 5-bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153504-79-1
Record name 5-bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared using an adaptation of the method of Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962). A mixture of diethyl oxalate (1.15g, 7.91 mmol) and 1,2-diamino-3-bromo-5-trifluoromethylbenzene (200 mg, 0.95 mmol) was heated to reflux under N2 for 2 h. The reaction was allowed to cool to room temperature and the solid collected by vacuum filtration and rinsed with EtOH (15 mL). This white solid was dried in a drying pistol (0.05 torr, 78° C.) to yield 148.3 mg (60.7%). mp 301-304 (dec). 1H NMR (d6 -DMSO) δ 7.28 (s, 1H, ArH), 7.56 (s, 1H, ArH), 11.7 (br s, 2H, NH). 19F NMR (C6F6 external standard, δ -162.9) δ -57.97 (s). EIHRMS calc. for C9H4BrF3N2O2 307.9408, found 307.9411.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
C9H4BrF3N2O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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